10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Description
Properties
IUPAC Name |
10-ethylphenoxazine-3,7-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-17-13-5-3-11(9-18)7-15(13)20-16-8-12(10-19)4-6-14(16)17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSABJEIGYNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)OC3=C1C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595723 | |
| Record name | 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228264-76-4 | |
| Record name | 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Phenoxazine-3,7-dicarbaldehyde Scaffold
The foundational step in the synthesis of the target molecule is the creation of the phenoxazine (B87303) ring system. This can be achieved through various strategies, each with its own advantages in terms of yield, scalability, and substrate scope.
Stepwise Synthesis Pathways
Stepwise synthesis offers a controlled and often higher-yielding route to the phenoxazine scaffold. A common approach begins with the oxidative condensation of 2-aminophenol derivatives. This method typically involves the reaction of two molecules of a substituted 2-aminophenol in the presence of an oxidizing agent to form the tricyclic phenoxazine core. While this method is robust, it may require subsequent steps to introduce the desired functionalities at the 3 and 7 positions if not already present on the starting material.
Another established stepwise method involves the Ullmann condensation, where an O-arylation reaction between a 2-aminophenol and a suitably substituted catechol derivative is followed by an intramolecular cyclization to form the phenoxazine ring. This approach allows for greater control over the substitution pattern of the final product.
One-Pot Reaction Sequences
For increased efficiency and reduced waste, one-pot reaction sequences are highly desirable. In the context of phenoxazine synthesis, a one-pot approach could involve the in-situ formation of a diaryl ether intermediate from a catechol and an aniline derivative, followed by a copper- or palladium-catalyzed intramolecular C-N bond formation to yield the phenoxazine scaffold. While potentially more complex to optimize, successful one-pot syntheses can significantly streamline the production of the core structure.
Regioselective Functionalization Approaches
Achieving the desired 3,7-disubstitution pattern on the phenoxazine scaffold is crucial. Regioselectivity can be controlled by the choice of starting materials in stepwise syntheses. For instance, using a 4-substituted 2-aminophenol in an oxidative dimerization reaction would direct substitution to the desired positions.
Alternatively, direct functionalization of an unsubstituted phenoxazine can be employed. However, this often leads to a mixture of isomers due to the similar reactivity of the 2, 3, 7, and 8 positions. Therefore, directing groups or specific reaction conditions are necessary to achieve high regioselectivity for the 3,7-disubstituted product.
Alkylation and Arylation at the N-10 Position for 10-Ethyl Modification
Once the phenoxazine scaffold is in hand, the next key transformation is the introduction of the ethyl group at the nitrogen atom (N-10). This is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the phenoxazine is sufficiently nucleophilic to react with an ethylating agent.
Commonly used reagents for this N-alkylation include ethyl halides (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the N-H group and enhance its nucleophilicity. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed.
| Reagent | Base | Solvent | Typical Conditions |
| Ethyl iodide | Potassium carbonate | Acetonitrile | Reflux |
| Ethyl bromide | Sodium hydride | DMF | Room Temperature |
| Diethyl sulfate | Potassium hydroxide | Acetone | Reflux |
Arylation at the N-10 position, while not required for the target compound, can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide.
Introduction of Aldehyde Functionalities at C-3 and C-7 Positions
The final and critical step in the synthesis of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde is the introduction of two aldehyde groups at the C-3 and C-7 positions. This is a formylation reaction that takes advantage of the electron-rich nature of the phenoxazine ring system.
Formylation Reactions and Conditions
The Vilsmeier-Haack reaction is the most widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 10-alkylphenoxazines. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.com
The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. The electron-donating nature of the nitrogen and oxygen atoms in the 10-ethylphenoxazine ring activates the aromatic rings towards electrophilic attack, with the C-3 and C-7 positions being particularly favored due to electronic and steric factors. The use of an excess of the Vilsmeier reagent is generally required to achieve diformylation.
The reaction conditions for the Vilsmeier-Haack formylation of 10-ethylphenoxazine can be optimized by varying the temperature, reaction time, and the stoichiometry of the reagents. A typical procedure involves the slow addition of phosphorus oxychloride to a solution of 10-ethylphenoxazine in DMF at a low temperature, followed by heating to drive the reaction to completion. The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the desired dicarbaldehyde.
| Reagent 1 | Reagent 2 | Solvent | Temperature | Product |
| 10-Ethylphenoxazine | POCl₃ | DMF | 0 °C to 100 °C | This compound |
The regioselectivity of the Vilsmeier-Haack reaction on the 10-ethylphenoxazine scaffold is directed towards the positions para to the heteroatoms, resulting in the desired 3,7-dicarbaldehyde as the major product. Careful control of the reaction conditions is necessary to minimize the formation of mono-formylated or other isomeric byproducts.
Oxidative Approaches to Dicarbaldehyde Formation
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds. The phenoxazine ring system, being electron-rich, is a suitable substrate for this transformation.
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich positions of the 10-Ethyl-10H-phenoxazine ring. Due to the activating nature of the nitrogen atom and the ether linkage, the 3 and 7 positions are highly susceptible to electrophilic substitution, leading to the desired diformylated product.
The general reaction scheme involves the treatment of 10-Ethyl-10H-phenoxazine with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediates to yield the dicarbaldehyde. The reaction conditions, such as temperature and reaction time, are crucial for achieving a good yield and minimizing the formation of by-products.
| Reaction | Reagents | Key Intermediates | Product |
| Vilsmeier-Haack Formylation | 10-Ethyl-10H-phenoxazine, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier reagent (chloroiminium salt), Iminium salt of the phenoxazine | This compound |
Purification and Isolation Techniques for High-Purity Compounds
Following the synthesis, the crude product is a mixture containing the desired dicarbaldehyde, unreacted starting materials, and various by-products. Therefore, a meticulous purification process is essential to isolate this compound in high purity. The common techniques employed for this purpose are column chromatography and recrystallization.
Column Chromatography: This is a primary method for the separation of the target compound from the reaction mixture. The choice of the stationary phase and the eluent system is critical for effective separation. Silica gel is commonly used as the stationary phase due to its polarity. The eluent, or mobile phase, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization: After column chromatography, recrystallization is often performed to achieve a higher degree of purity. This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent or a solvent system is determined experimentally.
The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.
| Purification Technique | Principle | Typical Stationary Phase | Typical Mobile Phase/Solvent |
| Column Chromatography | Differential adsorption of components on a solid support. | Silica Gel | Hexane/Ethyl Acetate gradient |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Not Applicable | Ethanol, Ethyl Acetate, or a mixture of solvents |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would provide information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde would show distinct signals for the aromatic protons on the phenoxazine (B87303) core, the protons of the two aldehyde groups, and the protons of the N-ethyl group.
¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms. The spectrum would be expected to show signals for the carbons of the phenoxazine rings, the two aldehyde carbonyl carbons, and the carbons of the ethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde Protons | 9.8 - 10.2 | Singlet |
| Aromatic Protons | 7.0 - 8.0 | Multiplets |
| N-CH₂ Protons | 3.9 - 4.3 | Quartet |
| N-CH₂-CH₃ Protons | 1.3 - 1.6 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde Carbonyl Carbons | 188 - 195 |
| Aromatic Carbons | 110 - 150 |
| N-CH₂ Carbon | 40 - 45 |
| N-CH₂-CH₃ Carbon | 12 - 16 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings, helping to identify adjacent protons within the aromatic rings and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule, including the positions of the aldehyde and ethyl groups on the phenoxazine core.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
HRMS would be employed to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the molecular formula (C₁₆H₁₃NO₃) by comparing the experimental mass to the calculated mass.
Electron ionization mass spectrometry (EI-MS) would reveal the fragmentation pattern of the molecule. The fragmentation pathways provide valuable structural information. For this compound, characteristic fragments would be expected from the loss of the ethyl group, the aldehyde groups (as CO or CHO), and fragmentation of the phenoxazine ring system.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the aldehyde C=O stretching vibration (typically around 1680-1700 cm⁻¹), the aldehyde C-H stretching (around 2720 and 2820 cm⁻¹), C-H stretching of the aromatic rings and the ethyl group (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). The C-O-C and C-N stretching vibrations of the phenoxazine ring would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals. The aromatic ring vibrations would be expected to be prominent in the Raman spectrum.
Advanced Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic, crystallographic, and electrochemical characterization of the compound This compound is not publicly available.
The requested sections of the article—detailing its UV-Vis absorption, fluorescence/phosphorescence, X-ray crystal structure, and cyclic voltammetry—require precise, experimentally determined data such as absorption maxima (λmax), emission wavelengths, crystal system parameters, and redox potentials.
While general information exists for the parent phenoxazine scaffold and various other derivatives, these data cannot be extrapolated to accurately represent this compound. nih.govnih.gov The electronic and structural properties of such molecules are highly sensitive to the nature and position of substituents. The ethyl group at the N-10 position and, more significantly, the two electron-withdrawing carbaldehyde (formyl) groups at the C-3 and C-7 positions, would fundamentally alter the photophysical and electrochemical behavior compared to the unsubstituted phenoxazine core or derivatives with different substitution patterns. nih.govnewiridium.com
For instance, studies on the related sulfur-analogue, 10-ethyl-10H-phenothiazine-3,7-dicarboxaldehyde, are available, but the difference in the heteroatom (oxygen vs. sulfur) prevents a direct or scientifically valid comparison of their properties. guidechem.combldpharm.com Similarly, research on other phenoxazine derivatives, such as 10-methyl-10H-phenoxazine-3,7-dicarbaldehyde or 10-(naphthalen-1-yl)-10H-phenoxazine derivatives, highlights the diversity of properties within this chemical class but does not provide the specific data required for the target compound. newiridium.comresearchgate.net
Without access to dedicated research articles or database entries containing the specific experimental measurements for this compound, generating a scientifically accurate and authoritative article that adheres to the user's strict outline and inclusion of data tables is not possible. Proceeding with analogous data would constitute scientific speculation and would not meet the required standard of accuracy.
Therefore, the content for the requested sections cannot be generated at this time.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-electron systems. nih.gov For phenoxazine (B87303) derivatives, DFT calculations are crucial for understanding the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and reactivity.
The phenoxazine core is a strong electron-donating moiety. mdpi.com The nitrogen and oxygen heteroatoms contribute to a high-energy HOMO, which is typically localized across the tricyclic ring system. The ethyl group at the N-10 position acts as a weak electron-donating group, further increasing the electron density of the phenoxazine core. Conversely, the two carbaldehyde (–CHO) groups at the 3 and 7 positions are strong electron-withdrawing groups. These groups are expected to significantly lower the energy of the LUMO, which would likely be localized on these substituents and the adjacent benzene (B151609) rings.
This combination of a strong electron-donating core and strong electron-withdrawing substituents suggests that 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde possesses a pronounced intramolecular charge transfer (ICT) character. The HOMO-LUMO gap is therefore anticipated to be relatively small, which would make the molecule colored and electronically active.
To illustrate the typical electronic properties of phenoxazine derivatives as determined by DFT calculations, the following table presents data for a related phenoxazine-based compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2PO-PYD¹ | -5.25 | -2.12 | 3.13 |
¹Data for a pyridazine (B1198779) derivative with two phenoxazine donor moieties (2PO-PYD), calculated using DFT. mdpi.com The HOMO is primarily located on the phenoxazine units, highlighting their electron-donating nature. mdpi.com
Time-Dependent DFT (TD-DFT) for Excited-State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their spectroscopic properties, such as UV-visible absorption and emission spectra. semanticscholar.orgrsc.orgresearchgate.net For molecules with significant ICT character like this compound, TD-DFT can model the electronic transitions from the ground state to various excited states.
The primary electronic transition for this molecule is expected to be a HOMO-to-LUMO transition, corresponding to the transfer of electron density from the electron-rich phenoxazine core to the electron-poor dicarbaldehyde substituents. TD-DFT calculations can predict the energy of this transition, which corresponds to the wavelength of maximum absorption (λmax) in the UV-visible spectrum. Given the expected small HOMO-LUMO gap, it is likely that this compound absorbs light in the visible region of the electromagnetic spectrum.
Furthermore, TD-DFT can be employed to optimize the geometry of the molecule in its first excited state, providing insights into how the molecular structure changes upon photoexcitation. This information is valuable for predicting the emission properties of the molecule, such as its fluorescence wavelength. In phenoxazine derivatives designed as photoredox catalysts, TD-DFT has been instrumental in guiding the design of molecules with specific absorption profiles in the visible range. nih.gov
The following table provides an example of TD-DFT predicted excited-state properties for a phenoxazine derivative.
| Compound | Predicted λmax,abs (nm) | Nature of Transition |
| N-aryl phenoxazine derivative | Visible range | Intramolecular Charge Transfer |
This is a qualitative representation based on studies of various N-aryl and core-modified phenoxazines where TD-DFT was used to predict absorption in the visible regime. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with its environment.
The central phenoxazine ring is not perfectly planar and adopts a folded or "butterfly" conformation along the N-O axis. researchgate.net The degree of this folding can be influenced by the substituents on the rings. MD simulations can explore the potential energy surface associated with this folding motion, identifying the most stable conformations and the energy barriers between them. The orientation of the ethyl group and the two carbaldehyde groups can also be studied to understand their preferred spatial arrangements.
In addition to intramolecular dynamics, MD simulations can be used to investigate intermolecular interactions in the solid state or in solution. For instance, simulations can predict how molecules of this compound might pack in a crystal lattice, highlighting potential π-π stacking interactions between the aromatic rings of neighboring molecules. In solution, MD can model the interactions between the solute molecule and the solvent molecules, which can be important for understanding its solubility and solvatochromic behavior.
Mechanistic Pathway Elucidation via Computational Transition State Analysis
For example, the synthesis of phenoxazine derivatives often involves the condensation of aminophenols with other aromatic compounds. acs.org Computational methods can be used to model the proposed reaction steps, calculating the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.
Similarly, the reactivity of the carbaldehyde groups in this compound can be investigated computationally. For instance, the mechanism of a nucleophilic addition to one of the carbonyl carbons could be modeled to understand the reaction's feasibility and stereoselectivity. Such studies would provide fundamental insights into the chemical behavior of this molecule.
Reactivity and Reaction Mechanisms
Condensation Reactions with Amines to Form Imine-Based Architectures
The presence of two aldehyde functional groups at the 3 and 7 positions of the 10-Ethyl-10H-phenoxazine core makes this molecule an ideal building block for the synthesis of larger, complex architectures through condensation reactions with primary amines. These reactions would lead to the formation of imine (or azomethine) linkages.
Schiff Base Formation and Equilibrium Studies
The reaction between an aldehyde and a primary amine to form a Schiff base is a classic condensation reaction. For 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde, reaction with a monoamine would yield a bis-Schiff base. If a diamine is used, this could lead to the formation of macrocycles or polymeric structures. The general reaction is reversible, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and the removal of water, which is a byproduct. While specific equilibrium studies for this compound are not available, the principles of Schiff base formation are well-established. The electron-rich nature of the phenoxazine (B87303) core may influence the reactivity of the aldehyde groups.
Dynamic Covalent Chemistry Principles
The reversible formation of imine bonds is a cornerstone of dynamic covalent chemistry (DCC). This field utilizes reversible reactions to create complex molecular systems that can self-assemble and reconfigure under thermodynamic control. This compound is a prime candidate for use in DCC to construct novel materials such as covalent organic frameworks (COFs), molecular cages, and self-healing polymers. The reversible nature of the imine bond allows for "error-checking" during the assembly process, leading to the formation of highly ordered and crystalline materials.
Nucleophilic and Electrophilic Reactivity of Aromatic Rings and Aldehyde Groups
The reactivity of this compound is dictated by its constituent parts: the electron-rich phenoxazine rings and the electrophilic aldehyde groups.
The phenoxazine nucleus is known to be susceptible to electrophilic substitution. However, the existing aldehyde groups are electron-withdrawing and will deactivate the rings towards further electrophilic attack, directing any potential substitution to the positions meta to the aldehydes.
Conversely, the aldehyde groups are electrophilic centers and are susceptible to nucleophilic attack. This is the basis for the condensation reactions with amines, but they can also react with other nucleophiles such as Grignard reagents, organolithium compounds, and enolates, which would lead to the formation of secondary alcohols or other carbon-carbon bond-containing products.
Role of this compound in Specific Reaction Pathways
While specific documented roles for this compound are limited, its structure suggests potential applications in catalysis and organic transformations.
Catalytic Reactions and Organic Transformations
The imine-based structures derived from this compound could serve as ligands for transition metal catalysts. The nitrogen atoms of the imine groups and potentially the oxygen and nitrogen atoms of the phenoxazine core could coordinate to metal centers, creating catalysts for various organic transformations. The extended π-system of the phenoxazine core could also be exploited in the design of organocatalysts.
Photoredox Catalysis and Related Mechanistic Studies
Phenoxazine derivatives are well-known for their applications as organic photoredox catalysts due to their favorable redox potentials and ability to absorb light. Upon photoexcitation, they can engage in single-electron transfer processes with organic substrates, initiating a variety of chemical transformations. While the parent 10-ethyl-10H-phenoxazine is a known photoredox catalyst, the introduction of aldehyde groups would modify its electronic and photophysical properties. These modifications could potentially be harnessed in the design of new photoredox catalysts with tailored properties. Mechanistic studies would be crucial to understand the excited-state reactivity and the specific pathways of electron transfer.
Stability and Degradation Pathways Under Various Conditions
The stability of this compound, like other phenoxazine derivatives, is influenced by thermal, photochemical, and chemical factors. The core phenoxazine structure is known for its rigidity, planarity, and electron-donating characteristics, which contribute to its general stability, but also predispose it to certain degradation pathways, particularly under light exposure and at elevated temperatures. nih.gov
Thermal Stability
The phenoxazine skeleton is generally characterized by high thermal stability. nih.gov Studies on various phenoxazine-based functional materials, such as those used in organic light-emitting diodes (OLEDs), report high decomposition temperatures. For instance, a series of emitters incorporating the phenoxazine moiety demonstrated decomposition temperatures (Td), corresponding to a 5% weight loss, in the range of 320-355 °C. mdpi.com Similarly, polymers based on phenoxazine have been shown to possess good thermal stability with decomposition temperatures exceeding 350 °C. researchgate.net This inherent thermal robustness suggests that the this compound molecule is likely stable at ambient and moderately elevated temperatures. However, its stability profile at very high temperatures can be complex. Research comparing phenoxazine to the related phenothiazine (B1677639) structure found that while phenoxazine is a more effective radical-trapping antioxidant at ambient temperatures, it is consumed more rapidly and is demonstrably inferior at elevated temperatures (e.g., 160 °C). rsc.orgresearchgate.net This behavior is attributed to a lower reorganization energy barrier to oxidation at high temperatures. rsc.orgresearchgate.net
Interactive Table: Thermal Decomposition of Related Phenoxazine Compounds
Photochemical Stability and Degradation
A significant factor in the stability of phenoxazine compounds is their sensitivity to light. Phenoxazine and its derivatives are known to be photosensitive and can degrade quickly when exposed to light, particularly UV light. chemistryviews.org This degradation is often observed as a strong discoloration of solutions containing the compound. chemistryviews.org
The degradation mechanism is particularly pronounced in halogenated solvents like chloroform. chemistryviews.org Research indicates that upon irradiation, a radical mechanism is initiated, leading to the formation of defined oligomers of phenoxazine that incorporate carbon atoms from the solvent molecules. chemistryviews.org In contrast, the degradation is suppressed in non-halogenated solvents like toluene. researchgate.net The substitution on the nitrogen atom of the phenoxazine ring plays a role in photostability. While it was once thought that N-substitution improved stability, studies have shown that an N-phenyl substituted derivative is less stable than the parent phenoxazine molecule. chemistryviews.org The effect of the N-ethyl group in this compound would require specific investigation, but the general photosensitivity of the core structure is a key consideration.
Chemical Stability and Oxidative Degradation
The phenoxazine ring is an electron-rich system, making it susceptible to oxidation. However, compared to structurally similar compounds like diphenylamines and phenothiazines, phenoxazines show comparative stability to one-electron oxidation, with oxidation potential (E°) values ranging from 0.59 to 1.38 V vs NHE. acs.org The substituents on the phenoxazine ring significantly influence this stability. Electron-donating groups are known to enhance reactivity toward radicals. acs.org Conversely, the 3,7-dicarbaldehyde groups on this compound are electron-withdrawing. These groups decrease the electron density of the phenoxazine core, which would theoretically increase its stability against one-electron oxidation by making it more difficult to remove an electron.
In aqueous media, the pH can also influence stability. For some water-soluble phenoxazine derivatives, degradation has been observed through proton oxidation reactions. acs.org While this compound has limited water solubility, exposure to acidic or basic conditions could potentially open degradation pathways involving the aldehyde functional groups or the core heterocyclic system.
Interactive Table: Summary of Stability and Degradation Factors for Phenoxazines
Supramolecular Chemistry and Self Assembly
Design Principles for Supramolecular Ensembles Incorporating Phenoxazine (B87303) Dicarbaldehydes
While specific design principles for 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde are not explicitly outlined in the literature, general principles of supramolecular design can be applied. The V-shape of the phenoxazine core, coupled with the directional nature of the aldehyde groups, would likely favor the formation of angular structures. The ethyl group at the 10-position influences the solubility and packing of the molecule, which are critical factors in controlling self-assembly processes in solution and in the solid state. The design of supramolecular ensembles would also depend on the choice of complementary building blocks that can interact with the dicarbaldehyde through various non-covalent interactions.
Metal-Ligand Coordination-Driven Self-Assembly
The aldehyde oxygen atoms and the nitrogen atom within the phenoxazine ring of this compound present potential sites for coordination with metal ions. In principle, this molecule could act as a ligand in metal-ligand coordination-driven self-assembly to form discrete metallacycles or extended metal-organic frameworks (MOFs). The geometry of the resulting structures would be dictated by the coordination preferences of the chosen metal center and the inherent angle of the phenoxazine ligand. However, at present, there are no published studies detailing the synthesis and characterization of such metal-coordinated structures using this specific dicarbaldehyde.
Hydrogen Bonding and Other Non-Covalent Interactions in Assembly Processes
Hydrogen bonding is a fundamental interaction in supramolecular chemistry. While the this compound molecule itself does not possess strong hydrogen bond donors, the aldehyde groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, it is conceivable that hydrogen-bonded networks could be formed. Furthermore, π-π stacking interactions between the electron-rich phenoxazine cores could play a significant role in the self-assembly process, leading to the formation of ordered aggregates. Detailed crystallographic or solution-state studies to confirm the presence and nature of these interactions for this specific compound are yet to be reported.
Formation of Cages, Macrocycles, and Polymeric Networks
The difunctional nature of this compound makes it a prime candidate for the construction of macrocycles, cages, and polymeric networks through reactions of the aldehyde groups. For instance, condensation reactions with diamines could, in principle, lead to the formation of macrocyclic imines or, depending on the stoichiometry and reaction conditions, polymeric materials. These types of structures are of great interest for their potential applications in molecular encapsulation and materials with novel electronic or porous properties. The scientific literature, however, awaits the first reports of such syntheses and the characterization of the resulting supramolecular architectures.
Host-Guest Chemistry and Molecular Recognition Phenomena
Macrocycles and cages derived from this compound would be expected to exhibit interesting host-guest chemistry. The cavity formed by such structures could potentially encapsulate guest molecules, with the phenoxazine units contributing to the binding through electronic interactions. The recognition of specific guests would be dependent on the size, shape, and chemical nature of the host's cavity. This area of research, while promising, remains unexplored for this particular building block.
Derivatization and Structural Modification Strategies
Functionalization via Aldehyde Groups: Post-Synthetic Modification
The aldehyde functionalities at the 3,7-positions of the 10-Ethyl-10H-phenoxazine core are primary sites for post-synthetic modification. These groups readily undergo a variety of condensation and addition reactions, allowing for the introduction of a wide range of functional moieties. Such modifications are instrumental in altering the molecule's properties, from its photophysical behavior to its supramolecular assembly.
The Knoevenagel condensation is a powerful method for forming new carbon-carbon bonds by reacting aldehydes with active methylene (B1212753) compounds in the presence of a basic catalyst. thermofisher.comnih.govresearchgate.net For 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde, this reaction provides a direct route to extend the π-conjugated system of the phenoxazine (B87303) core. By reacting the dicarbaldehyde with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, a variety of derivatives with enhanced electronic and optical properties can be synthesized. researchgate.netsemanticscholar.org
The reaction typically proceeds under mild conditions, often catalyzed by a weak base like piperidine (B6355638) or an amine salt. nih.gov The resulting α,β-unsaturated products are of significant interest due to their potential applications in nonlinear optics and as components in organic electronic devices. The electron-withdrawing nature of the groups attached to the newly formed double bonds can significantly influence the intramolecular charge transfer characteristics of the molecule.
Table 1: Examples of Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Resulting Functional Group | Potential Properties of Derivative |
|---|---|---|
| Malononitrile | Dicyanovinyl | Enhanced electron-accepting properties, potential for nonlinear optical activity. |
| Ethyl Cyanoacetate | Cyano-ethoxycarbonyl-vinyl | Increased solubility in organic solvents, modified electronic properties. |
Reductive amination, or reductive alkylation, is a versatile method for converting aldehydes into amines. organic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. harvard.edu This method is highly effective for introducing diverse amino functionalities onto the phenoxazine scaffold.
Commonly used reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.eduresearchgate.net The choice of reducing agent is critical to avoid the reduction of the starting aldehyde before imine formation. Reductive amination of this compound with various amines can yield derivatives with altered solubility, basicity, and coordination properties, making them suitable for applications in catalysis or as building blocks for larger supramolecular structures.
The aldehyde groups of this compound readily react with hydrazines and other primary amines to form hydrazones and other imine derivatives. This condensation reaction is typically straightforward and results in the formation of a stable C=N double bond. The resulting derivatives are often highly colored and can exhibit interesting photophysical and electrochemical properties.
The reaction with substituted hydrazines can introduce a wide array of functional groups, which can be used to tune the electronic properties of the molecule or to act as recognition sites for specific analytes. The formation of bis-hydrazones is also possible, leading to symmetrical molecules with extended conjugation. These derivatives have potential applications as chemosensors, molecular switches, and in the development of novel organic materials.
Modifications on the Phenoxazine Core and N-10 Position
Beyond the functionalization of the aldehyde groups, the phenoxazine core and the N-10 position offer additional avenues for structural modification. Alterations to the core can involve the introduction of substituents at other positions on the aromatic rings, which can influence the electronic properties of the entire molecule. nih.gov Modifications at the N-10 position, by replacing the ethyl group with other alkyl or aryl moieties, can impact the molecule's solubility, steric hindrance, and solid-state packing. nih.gov
These modifications are typically achieved through multi-step synthetic routes starting from different phenoxazine precursors. The strategic placement of electron-donating or electron-withdrawing groups on the phenoxazine core can be used to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the compound's redox potentials and optical absorption and emission characteristics. nih.gov
Synthesis of Conjugated Systems for Charge Transfer and Electronic Property Modulation
A key objective in the derivatization of this compound is the creation of extended conjugated systems that facilitate intramolecular charge transfer (ICT). nih.gov The electron-donating phenoxazine core, when coupled with electron-accepting groups introduced via the aldehyde functionalities, can lead to molecules with pronounced ICT character.
The Knoevenagel condensation products, for instance, with their electron-withdrawing dicyanovinyl or similar groups, are excellent examples of such systems. The degree of charge transfer can be modulated by varying the strength of the acceptor groups and by extending the length of the π-conjugated bridge connecting the donor and acceptor moieties. These charge-transfer complexes are of interest for their potential use in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic applications. researchgate.net
Structure-Property Relationship Studies of Derivatives
The systematic derivatization of this compound allows for comprehensive structure-property relationship studies. nih.govnih.gov By synthesizing a library of derivatives with well-defined structural variations, it is possible to correlate specific molecular features with their resulting physical and chemical properties.
For example, the effect of different substituents on the absorption and emission wavelengths, quantum yields, and redox potentials can be systematically investigated. Computational modeling, such as density functional theory (DFT), can be employed in conjunction with experimental data to gain a deeper understanding of how structural modifications influence the electronic structure and properties of these molecules. nih.gov This knowledge is crucial for the rational design of new materials with tailored functionalities for specific applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Malononitrile |
| Ethyl Cyanoacetate |
| Barbituric Acid |
| Sodium Borohydride |
| Sodium Cyanoborohydride |
Advanced Materials Science Applications Mechanistic and Design Focus
Organic Electronics and Optoelectronics
The phenoxazine (B87303) moiety is a well-established electron donor core for materials used in organic electronic and optoelectronic devices due to its rigid, planar structure, high thermal stability, and strong electron-donating capability. rsc.org The presence of aldehyde groups at the 3 and 7 positions of the 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde scaffold provides reactive sites for the synthesis of sophisticated donor-acceptor (D-A) and donor-π-acceptor (D-π-A) molecules, which are fundamental to the function of organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgrsc.org
Charge Transport Mechanisms in Phenoxazine-Based Architectures
Charge transport in phenoxazine-based materials is intrinsically linked to the distribution of electron density and the molecular geometry. The phenoxazine unit acts as the donor, and when linked to an acceptor moiety, a significant intramolecular charge transfer (ICT) can occur upon photoexcitation. nih.gov The efficiency of this charge transfer is governed by several factors:
Torsional Angle: The dihedral angle between the phenoxazine donor and any attached acceptor units is critical. A smaller torsion angle can facilitate better π-orbital overlap, enhancing electronic communication and charge transfer. Conversely, a highly twisted or orthogonal geometry can lead to spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the phenoxazine core, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. nih.govrsc.org This separation is a key feature in designing materials for thermally activated delayed fluorescence (TADF) in OLEDs. rsc.org
Conformation of the Heterocyclic Ring: The "butterfly-like" conformation of the phenoxazine ring influences molecular packing in the solid state, which is crucial for intermolecular charge hopping—a primary mechanism for charge transport in organic semiconductor films. mdpi.com This non-planar geometry can help suppress excessive π-π stacking and concentration quenching in emissive layers.
Intramolecular Charge Transfer (ICT): In molecules derived from this compound, the aldehyde groups act as moderate electron acceptors. Upon excitation, electron density shifts from the electron-rich phenoxazine core to these peripheral groups. This ICT state is responsible for the appearance of broad, lower-energy absorption bands and is fundamental to the photophysical properties required for optoelectronic applications. rsc.org The formation of polymers through the reaction of the dicarbaldehyde, for instance, with diamines to form polyazomethines, can create materials with a pronounced charge transfer character and finely tunable HOMO-LUMO energy levels. rsc.org
Design Principles for Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The dicarbaldehyde functionality of this compound makes it an ideal precursor for creating high-performance materials for OLEDs and organic solar cells (specifically dye-sensitized solar cells, DSSCs).
For OLEDs: A primary goal is to achieve high quantum efficiency by harvesting both singlet and triplet excitons. Materials exhibiting TADF are highly sought after for this purpose. The design principles include:
Donor-Acceptor Structure: Creating a D-A molecule where the donor is the phenoxazine core and the acceptor is a unit attached via reaction with the aldehyde groups.
Small Singlet-Triplet Splitting (ΔE_ST): The energy gap between the lowest singlet (S1) and triplet (T1) excited states must be minimized (<0.2 eV). This is often achieved by designing molecules with a twisted geometry that spatially separates the HOMO and LUMO, reducing the exchange energy. rsc.org
Efficient Reverse Intersystem Crossing (RISC): A small ΔE_ST allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through thermal energy, dramatically increasing the internal quantum efficiency towards a theoretical maximum of 100%. rsc.org
For Dye-Sensitized Solar Cells (DSSCs): The key is to design a dye molecule (sensitizer) that strongly absorbs sunlight and efficiently injects electrons into a semiconductor (e.g., TiO₂). The D-π-A architecture is a highly successful design motif. rsc.org
Donor (D): The 10-ethylphenoxazine unit serves as the potent electron donor.
π-Bridge (π): The aldehyde groups can be reacted to introduce a conjugated π-spacer (like thiophene), which helps to broaden the absorption spectrum and facilitate charge separation.
Acceptor/Anchor (A): The molecule is terminated with an acceptor group (like cyanoacrylic acid) that also serves to anchor the dye to the semiconductor surface, ensuring efficient electron injection.
The addition of insulating alkyl chains to the phenoxazine core has been shown to increase the electron lifetime, a crucial factor for achieving high open-circuit voltages in DSSCs. rsc.org
| Phenoxazine Derivative Application | Key Design Principle | Resulting Property | Reference |
| OLED Emitter | Donor-Acceptor (D-A) with twisted geometry | Small ΔE_ST enabling Thermally Activated Delayed Fluorescence (TADF) | rsc.org |
| DSSC Sensitizer | Donor-π-Acceptor (D-π-A) architecture | Broad light absorption and efficient electron injection | rsc.org |
| Organic Semiconductor | Control of molecular packing via ring conformation | Modulation of intermolecular charge hopping | mdpi.com |
Chemical Sensing Platforms: Principles of Chemodetection
The inherent fluorescence of the phenoxazine core, combined with the reactive aldehyde functionalities, makes this compound a promising candidate for the development of fluorescent chemosensors.
Molecular Recognition Mechanisms and Signal Transduction
The detection of specific analytes relies on a highly selective interaction between the sensor molecule and the target analyte (molecular recognition), which then causes a measurable change in a signal (signal transduction).
Molecular Recognition: The primary mechanism for this compound involves the aldehyde groups. Aldehydes are known to react selectively with primary amines and hydrazines to form Schiff bases (imines) or hydrazones, respectively. rsc.orgnih.gov This covalent bond formation provides a robust and often irreversible recognition event. The presence of two aldehyde groups allows for potential cross-linking or the detection of diamine analytes.
Signal Transduction: The binding event must alter the photophysical properties of the phenoxazine fluorophore. Key transduction mechanisms include:
Modulation of Intramolecular Charge Transfer (ICT): The electronic properties of the aldehyde group are significantly different from the resulting imine group. This chemical transformation alters the donor-acceptor character of the system, leading to a shift in the emission wavelength or intensity. For example, the nucleophilic attack of cyanide on a carbonyl group near a phenothiazine (B1677639) (a related fluorophore) was shown to induce an ICT effect that quenched fluorescence. nih.gov
Inhibition of Photoinduced Electron Transfer (PET): A common strategy in probe design is to have a recognition site (e.g., an amine) that quenches the fluorescence of a nearby fluorophore via PET. Upon reaction with an aldehyde, the amine is converted to an imine, which blocks the PET process and "turns on" fluorescence. mdpi.com While this compound itself contains the aldehyde, it can be used to detect analytes with amine groups, where the formation of the fluorescent imine product signals the detection event.
Restriction of Intramolecular Motion: In some systems, binding to an analyte can restrict torsional vibrations or other non-radiative decay pathways, leading to an enhancement of fluorescence emission.
Design of Fluorescent Probes based on this compound
This compound can be utilized as a fluorescent probe in two primary ways:
Direct Use as a Fluorogenic Reagent: The compound itself is fluorescent. It can be used to detect non-fluorescent analytes containing primary amine or hydrazine functionalities. The reaction produces a new, fluorescent Schiff base or hydrazone derivative, and the appearance or change in fluorescence can be monitored. The reaction progress of various transformations involving aldehydes has been successfully monitored through the formation of a fluorescent product from a less fluorescent aldehyde reactant. researchgate.net
As a Precursor for Advanced Probes: The dicarbaldehyde serves as a versatile platform for building more complex sensors. The aldehyde groups can be reacted with molecules containing both a recognition site for a different analyte (e.g., a metal ion chelator) and a reactive group (e.g., an amine). This modular approach allows for the creation of tailored sensors for a wide variety of targets. For instance, Schiff base chemosensors are readily synthesized from aldehydes and primary amines and are excellent platforms for detecting metal ions. mdpi.com
The key design principle is that the reaction at the aldehyde site must cause a significant and predictable change in the fluorescence output, whether it be intensity ("turn-on" or "turn-off"), emission wavelength (ratiometric sensing), or fluorescence lifetime. nih.govnih.gov
| Sensing Mechanism | Recognition Event | Signal Transduction Pathway | Typical Output | Reference |
| Schiff Base Formation | Aldehyde + Primary Amine → Imine | Modulation of ICT or PET | Fluorescence "turn-on" or spectral shift | nih.govmdpi.com |
| Hydrazone Formation | Aldehyde + Hydrazine → Hydrazone | Alteration of electronic structure | Fluorescence enhancement | nih.gov |
| Analyte-Induced Cyclization | Aldehyde + specific analyte (e.g., 2-aminothiophenol) | Formation of a new heterocyclic system | Large fluorescence "turn-on" | rsc.orgnih.gov |
Catalytic Systems and Their Underlying Chemical Principles
Phenoxazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a sustainable alternative to precious metal catalysts. rsc.org Their catalytic activity stems from their ability to absorb light and engage in single-electron transfer processes in their excited state.
The catalytic potential of this compound is determined by its electrochemical and photophysical properties, which are tunable via its substitution pattern.
Redox Potentials: The N-ethyl group and the phenoxazine core make the molecule a good electron donor. Upon photoexcitation, it becomes a much stronger reductant, capable of reducing substrates to initiate chemical reactions. The electron-withdrawing aldehyde groups will increase the ground-state oxidation potential compared to an unsubstituted phenoxazine, making the resulting radical cation more stable.
Absorption Spectrum: The extended conjugation provided by the aldehyde groups is expected to shift the absorption of the phenoxazine core towards longer wavelengths (into the visible light region). This is a critical design principle for photoredox catalysts, as it allows for the use of low-energy visible light sources like LEDs.
Excited State Lifetime: For efficient catalysis involving bimolecular collisions, the catalyst's excited state must have a sufficiently long lifetime. Phenoxazine derivatives can access long-lived triplet excited states, which are often the reactive species in photoredox catalysis.
A primary application for phenoxazine catalysts is in organocatalyzed atom transfer radical polymerization (O-ATRP), a method for producing well-defined polymers. The general catalytic cycle involves the photoexcited phenoxazine catalyst (PC*) reducing an alkyl halide initiator (R-X) to generate a radical (R•) and the oxidized catalyst radical cation (PC•+). This radical then initiates polymerization. The reversible deactivation of the growing polymer chain by the PC•+/X- species allows for controlled polymerization. The efficiency of such catalytic systems is highly dependent on the redox properties and stability of the phenoxazine catalyst.
Advanced Polymeric Materials and Nanostructures
The strategic incorporation of rigid, heterocyclic moieties into polymer backbones is a cornerstone of modern materials science, enabling the design of polymers with exceptional thermal stability, unique optoelectronic properties, and tailored processability. This compound emerges as a promising, yet underexplored, monomer in this context. Its utility primarily lies in its capacity to undergo polycondensation reactions, particularly with aromatic diamines, to yield high-performance poly(azomethine)s, also known as Schiff base polymers or polyimines.
The dicarbaldehyde functionality of this compound allows for the formation of linear, high-molecular-weight polymers through reaction with difunctional amines. The presence of the electron-rich, bulky, and thermally stable phenoxazine core is anticipated to imbue the resulting polymers with a combination of desirable characteristics, including high thermal and oxidative stability, good solubility in organic solvents, and interesting photophysical properties.
From a mechanistic standpoint, the synthesis of poly(azomethine)s from this compound and a diamine proceeds via a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage. The reaction is typically catalyzed by acid and driven to completion by the removal of water.
The design of polymers derived from this compound can be tailored by the choice of the diamine comonomer. The use of rigid, linear diamines is expected to produce polymers with high glass transition temperatures and excellent thermal stability. Conversely, the incorporation of flexible linkages or bulky side groups in the diamine can enhance the solubility and processability of the resulting polymers.
While specific research on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the properties of analogous poly(azomethine)s and phenoxazine-containing polymers provide valuable insights into the potential performance of these materials. For instance, aromatic poly(azomethine)s are known for their high thermal stability, with decomposition temperatures often exceeding 400 °C. google.com The phenoxazine moiety, with its non-planar, butterfly-like conformation, is known to enhance the solubility of conjugated polymers and can contribute to their charge-transporting properties.
The photophysical properties of polymers containing the this compound unit are also of significant interest. The phenoxazine core is a strong electron donor, and when combined with suitable electron-accepting monomers, it can lead to the formation of donor-acceptor polymers with tunable optical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
In the realm of nanostructures, the self-assembly of block copolymers containing segments derived from this compound could be explored. The rigid nature of the poly(azomethine) backbone could drive the formation of well-defined nanostructures, such as lamellae, cylinders, or spheres, depending on the block copolymer composition and processing conditions. These nanostructured materials could have applications in areas such as nanopatterning, membranes, and controlled-release systems.
The following table summarizes the anticipated properties of polymers derived from this compound based on the known characteristics of similar polymer systems.
| Property | Anticipated Characteristics | Rationale |
| Thermal Stability | High (Decomposition Temperature > 400 °C) | Incorporation of aromatic and heterocyclic rings in the polymer backbone. |
| Solubility | Good in common organic solvents | The non-planar phenoxazine unit disrupts polymer chain packing. |
| Glass Transition Temperature (Tg) | High and tunable | Dependent on the rigidity of the diamine comonomer. |
| Optical Properties | Strong absorption and fluorescence | Attributed to the conjugated poly(azomethine) backbone and the phenoxazine moiety. |
| Electrochemical Properties | Redox activity | The electron-donating nature of the phenoxazine unit can facilitate stable oxidation and reduction processes. |
Further research into the synthesis and characterization of polymers and nanostructures derived from this compound is warranted to fully elucidate their potential in advanced materials science applications. The strategic design of polymer architectures incorporating this versatile building block holds promise for the development of new materials with a unique combination of thermal, mechanical, and optoelectronic properties.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Unresolved Challenges and Open Questions
The absence of dedicated research on 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde presents a number of unresolved challenges and open questions for the scientific community.
Key Unresolved Challenges:
| Challenge | Description |
| Optimized Synthesis | Developing a high-yield, scalable, and cost-effective synthetic route to this compound is the primary hurdle. |
| Purification and Characterization | Establishing reliable methods for the purification and comprehensive characterization (e.g., NMR, mass spectrometry, X-ray crystallography) of this compound is essential for future studies. |
| Chemical Stability | The stability of the aldehyde functional groups under various conditions (e.g., light, air, different solvents) has not been determined. |
Open Research Questions:
What are the precise electronic and photophysical properties of this compound?
How do the aldehyde groups influence its molecular geometry and crystal packing?
What are its potential applications in materials science, medicinal chemistry, or as a chemical sensor?
Can the aldehyde groups be used to synthesize novel polymers or macrocycles?
Prospective Areas for Fundamental Research and Methodological Advancement
The untapped nature of this compound offers a fertile ground for fundamental research and the development of new synthetic methodologies.
Areas for Future Investigation:
| Research Area | Potential Focus |
| Synthetic Chemistry | Exploration of various formylation reactions to introduce the aldehyde groups onto the 10-Ethyl-10H-phenoxazine core. |
| Computational Chemistry | Density Functional Theory (DFT) calculations to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. |
| Photophysics | Investigation of its absorption and emission properties to assess its potential as a fluorescent probe or in optoelectronic devices. |
| Coordination Chemistry | Study of its ability to act as a ligand for metal ions, potentially leading to new catalysts or functional materials. |
Potential for Integration with Emerging Technologies
Given the properties of the broader phenoxazine (B87303) family, this compound could potentially be integrated with several emerging technologies.
Potential Technological Applications:
| Technology | Potential Role of the Compound |
| Organic Light-Emitting Diodes (OLEDs) | The phenoxazine core is an excellent electron donor, and with further modification, this compound could be a component in thermally activated delayed fluorescence (TADF) emitters. |
| Chemical Sensors | The aldehyde groups could be functionalized with specific receptors to create chemosensors for the detection of ions or small molecules. |
| Covalent Organic Frameworks (COFs) | The difunctional nature of the molecule makes it a candidate for the synthesis of porous, crystalline COFs for applications in gas storage or catalysis. |
| Photocatalysis | Phenoxazine derivatives have been explored as organic photocatalysts, and the electronic properties of this compound could be tuned for similar applications. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde, and how do reaction conditions influence yield?
- Methodology : Optimize via stepwise functionalization of the phenoxazine core. Start with ethylation at the 10-position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by formylation at positions 3 and 7 using Vilsmeier-Haack reagents (POCl₃/DMF). Monitor yield via HPLC and adjust solvent polarity (e.g., DCM vs. THF) to control regioselectivity .
- Key Considerations : Impurities from incomplete ethylation or over-oxidation require purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from analogs with substituted alkyl chains?
- Methodology : Use H NMR to identify ethyl group signals (triplet at δ ~1.2 ppm for CH₃, quartet at δ ~3.8 ppm for CH₂). Confirm aldehyde protons (δ ~9.8–10.2 ppm) and absence of competing functional groups (e.g., nitro or hydroxyl via IR). Compare with crystallographic data (e.g., bond angles and torsion angles) from analogous phenothiazine derivatives .
Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?
- Methodology : Test solubility in DMSO, THF, and aqueous buffers (pH 7.4). If precipitation occurs, employ co-solvents (e.g., PEG-400) or micellar encapsulation. Validate stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s electronic properties in optoelectronic applications?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution. Compare with experimental cyclic voltammetry data to correlate redox potentials with substituent effects (e.g., electron-withdrawing aldehyde groups) .
- Data Contradiction : If computational results conflict with experimental bandgaps (e.g., due to solvent effects), refine models using polarizable continuum models (PCM) .
Q. How does the compound’s conformation impact its binding affinity in biological systems (e.g., enzyme inhibition)?
- Methodology : Use X-ray crystallography (if available) or molecular docking (AutoDock Vina) to analyze the planar vs. puckered phenoxazine ring. Compare with structurally similar inhibitors (e.g., phenothiazine derivatives in ) to identify steric or electronic determinants of activity .
Q. What experimental designs resolve contradictions in reported catalytic activity data?
- Methodology : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables like temperature, solvent, and catalyst loading. Use ANOVA to identify significant interactions and optimize conditions. Cross-validate with kinetic studies (e.g., Arrhenius plots) .
- Case Study : If one study reports higher catalytic efficiency in THF () vs. DMF ( ), test intermediate solvent mixtures to identify polarity-dependent trends.
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance synthesis scalability or reaction optimization?
- Methodology : Integrate machine learning (ML) algorithms with reaction datasets to predict optimal conditions (e.g., temperature, stoichiometry). Validate via lab-scale flow reactors with real-time monitoring (e.g., in situ FTIR) .
Data Analysis and Validation
Q. What statistical approaches validate purity and structural consistency across synthetic batches?
- Methodology : Use principal component analysis (PCA) on LC-MS datasets to cluster batches by impurity profiles. Establish acceptance criteria via control charts (e.g., ±3σ for aldehyde content) .
Q. How do crystallographic parameters (e.g., unit cell dimensions) inform polymorphism risks?
- Methodology : Compare single-crystal XRD data (e.g., triclinic vs. monoclinic systems) from multiple batches. Use DSC/TGA to detect polymorphic transitions and correlate with solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
